1-(2,3,6-trihydroxyphenyl)ethanone
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Overview
Description
1-(2,3,6-trihydroxyphenyl)ethanone is an organic compound with the molecular formula C8H8O4 It is a derivative of acetophenone, characterized by the presence of three hydroxyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3,6-trihydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where phloroglucinol reacts with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as solvent extraction, distillation, and chromatography to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
1-(2,3,6-trihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Acidic or basic catalysts are typically employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Esters and ethers.
Scientific Research Applications
1-(2,3,6-trihydroxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antioxidant properties and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2,3,6-trihydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may modulate enzyme activity, gene expression, and signal transduction pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,4,6-trihydroxyphenyl)ethanone: Similar structure but with hydroxyl groups at different positions.
1-(2,3,4-trihydroxyphenyl)ethanone: Another isomer with hydroxyl groups at different positions.
2,4,6-trihydroxyacetophenone: A closely related compound with similar chemical properties
Uniqueness
1-(2,3,6-trihydroxyphenyl)ethanone is unique due to its specific arrangement of hydroxyl groups, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(2,3,6-trihydroxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4(9)7-5(10)2-3-6(11)8(7)12/h2-3,10-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICVNAMXTVGDHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462221 |
Source
|
Record name | Ethanone, 1-(2,3,6-trihydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85918-30-5 |
Source
|
Record name | Ethanone, 1-(2,3,6-trihydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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